5-Methoxyindole-3-acetonitrile-d2
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Overview
Description
5-Methoxyindole-3-acetonitrile-d2 is a deuterated derivative of 5-Methoxyindole-3-acetonitrile. This compound is often used as a stable isotope-labeled standard in various analytical applications. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques where precise quantification is required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindole-3-acetonitrile-d2 typically involves the introduction of deuterium atoms into the parent compound, 5-Methoxyindole-3-acetonitrile. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of a palladium catalyst under an inert atmosphere to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyindole-3-acetonitrile-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: 5-Methoxyindole-3-acetone
Reduction: 5-Methoxyindole-3-ethylamine
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxyindole-3-acetonitrile-d2 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indole derivatives.
Biology: Employed in studies involving metabolic pathways of indole compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 5-Methoxyindole-3-acetonitrile-d2 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyindole-3-acetonitrile
- 5-Methoxyindole-3-acetone
- 5-Methoxyindole-3-ethylamine
Uniqueness
The primary uniqueness of 5-Methoxyindole-3-acetonitrile-d2 lies in its deuterium labeling. This feature makes it particularly valuable in analytical applications where precise quantification and tracing are required. Compared to its non-deuterated counterparts, it offers enhanced stability and accuracy in mass spectrometric analyses .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2 |
InChI Key |
ZBQCXEREMRGOCO-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC#N |
Origin of Product |
United States |
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